3-Butoxy-4-(3,5-dimethyl-1H-pyrrol-2-YL)cyclobut-3-ene-1,2-dione

Catalog No.
S15778552
CAS No.
918129-19-8
M.F
C14H17NO3
M. Wt
247.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Butoxy-4-(3,5-dimethyl-1H-pyrrol-2-YL)cyclobut-3...

CAS Number

918129-19-8

Product Name

3-Butoxy-4-(3,5-dimethyl-1H-pyrrol-2-YL)cyclobut-3-ene-1,2-dione

IUPAC Name

3-butoxy-4-(3,5-dimethyl-1H-pyrrol-2-yl)cyclobut-3-ene-1,2-dione

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

InChI

InChI=1S/C14H17NO3/c1-4-5-6-18-14-10(12(16)13(14)17)11-8(2)7-9(3)15-11/h7,15H,4-6H2,1-3H3

InChI Key

VHCLANURUKQDAH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C(=O)C1=O)C2=C(C=C(N2)C)C

3-Butoxy-4-(3,5-dimethyl-1H-pyrrol-2-YL)cyclobut-3-ene-1,2-dione is a chemical compound with the molecular formula C14H17NO3C_{14}H_{17}NO_3 and a molecular weight of 247.29 g/mol. This compound features a cyclobutene ring that is substituted with both a butoxy group and a pyrrole derivative, specifically 3,5-dimethyl-1H-pyrrole. The structure of this compound includes two carbonyl groups, which are characteristic of diones, contributing to its reactivity and potential biological activity .

The reactivity of 3-butoxy-4-(3,5-dimethyl-1H-pyrrol-2-YL)cyclobut-3-ene-1,2-dione can be attributed to the presence of the cyclobutene moiety and the carbonyl groups. Typical reactions may include:

  • Nucleophilic Addition: The carbonyl groups can undergo nucleophilic attack by various nucleophiles, leading to the formation of new carbon-carbon bonds.
  • Electrophilic Substitution: The pyrrole ring can participate in electrophilic aromatic substitution due to its electron-rich nature.
  • Cycloaddition Reactions: The cyclobutene structure is prone to [2+2] cycloaddition reactions, which can yield various cyclic compounds under appropriate conditions.

These reactions make it a versatile intermediate in organic synthesis .

The synthesis of 3-butoxy-4-(3,5-dimethyl-1H-pyrrol-2-YL)cyclobut-3-ene-1,2-dione can be approached through several methods:

  • Starting Materials: The synthesis typically begins with commercially available starting materials such as butoxy-substituted phenols and pyrrole derivatives.
  • Reagents: Common reagents include phenyliodine(III) diacetate for oxidation steps and various bases for deprotonation or coupling reactions.
  • Procedure: A typical synthetic route involves the formation of the cyclobutene ring through cyclization reactions followed by functionalization at the carbonyl positions.

Detailed reaction conditions would vary based on the specific synthetic pathway chosen .

The unique structure of 3-butoxy-4-(3,5-dimethyl-1H-pyrrol-2-YL)cyclobut-3-ene-1,2-dione suggests potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its potential biological activity, it may serve as a lead compound for drug development targeting various diseases.

Research into its applications is ongoing and may reveal further uses in material science or agrochemicals .

Interaction studies involving 3-butoxy-4-(3,5-dimethyl-1H-pyrrol-2-YL)cyclobut-3-ene-1,2-dione could focus on:

  • Protein Binding: Investigating how this compound interacts with specific proteins could provide insights into its mechanism of action.
  • Metabolic Pathways: Understanding how this compound is metabolized in biological systems can inform its safety profile and efficacy as a therapeutic agent.

Such studies are crucial for assessing the pharmacokinetics and pharmacodynamics of this compound .

Several compounds share structural features with 3-butoxy-4-(3,5-dimethyl-1H-pyrrol-2-YL)cyclobut-3-ene-1,2-dione. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
1-(3,5-Dimethyl-1H-pyrrol-2-YL)butane-1,3-dioneC10H13NO2C_{10}H_{13}NO_2Contains pyrrole and diketoneLacks cyclobutene structure
3,4-Dimethoxy-3-cyclobutene-1,2-dioneC6H6O4C_6H_6O_4Cyclobutene with methoxy groupsDoes not contain pyrrole moiety
bis(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-YL)methanoneC17H24N2OC_{17}H_{24}N_{2}OTwo pyrrole rings connected by ketoneLarger molecular structure

The presence of both a butoxy group and a unique cyclobutene structure makes 3-butoxy-4-(3,5-dimethyl-1H-pyrrol-2-YL)cyclobut-3-ene-1,2-dione distinct among these compounds. Its potential biological activities combined with its synthetic versatility suggest that it could be an important compound for further research in medicinal chemistry .

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

247.12084340 g/mol

Monoisotopic Mass

247.12084340 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

Explore Compound Types